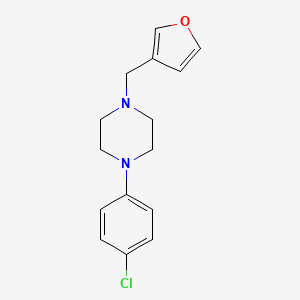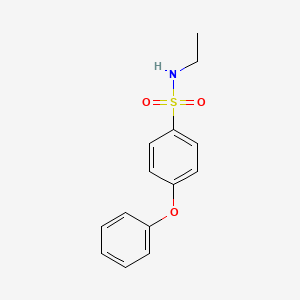![molecular formula C18H22O3 B5120516 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-[4-(2-methylphenoxy)butoxy]benzene, also known as Bisoprolol, is a beta-blocker drug used to treat hypertension, angina, and heart failure. It is a highly selective beta-1 adrenergic receptor antagonist that reduces the workload on the heart by decreasing heart rate and contractility. In
Wirkmechanismus
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene works by selectively blocking the beta-1 adrenergic receptors in the heart. This reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and contractility. By decreasing heart rate and contractility, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene reduces the workload on the heart and improves cardiac function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to reduce heart rate, blood pressure, and myocardial oxygen demand. It also improves left ventricular function and reduces the risk of sudden death in patients with heart failure. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to have a favorable effect on lipid metabolism and glucose tolerance in patients with hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist, which makes it useful for studying the effects of beta-blockers on the cardiovascular system. However, its selectivity for beta-1 receptors may limit its use in studies that require the blockade of both beta-1 and beta-2 receptors.
Zukünftige Richtungen
Future research on 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could focus on its effects on other systems in the body, such as the respiratory and immune systems. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could also be studied in combination with other drugs to determine their synergistic effects on cardiovascular function. Additionally, research could be conducted on the long-term effects of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene on cardiovascular health and its potential use in preventing cardiovascular disease.
In conclusion, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist that has been widely used in scientific research to study the effects of beta-blockers on the cardiovascular system. Its selective blockade of beta-1 receptors makes it useful for studying the effects of beta-blockers on the heart, but its limitations should be considered when designing experiments. Future research could focus on its effects on other systems in the body and its potential use in preventing cardiovascular disease.
Synthesemethoden
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene can be synthesized by reacting 2-methoxy phenol with 2-methylphenylacetonitrile to form 2-methoxy-α-methylbenzeneacetonitrile. The resulting product is then reacted with 4-(2-chloroethoxy) butyronitrile to form 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene.
Wissenschaftliche Forschungsanwendungen
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been widely used in scientific research to study its effects on the cardiovascular system. It has been shown to reduce the incidence of sudden death in patients with heart failure and improve exercise tolerance in patients with angina. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has also been used to study the effects of beta-blockers on the renin-angiotensin system and the sympathetic nervous system.
Eigenschaften
IUPAC Name |
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-3-4-10-16(15)20-13-7-8-14-21-18-12-6-5-11-17(18)19-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFYMYKXASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5581242 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)


![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)